N'-octanoyl-2-phenylcyclopropane-1-carbohydrazide
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Overview
Description
N’-octanoyl-2-phenylcyclopropane-1-carbohydrazide is a chemical compound that belongs to the class of carbohydrazides It is characterized by the presence of an octanoyl group attached to a phenylcyclopropane ring, which is further linked to a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-octanoyl-2-phenylcyclopropane-1-carbohydrazide typically involves the reaction of 2-phenylcyclopropane-1-carboxylic acid with octanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydrazine hydrate to form the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or ethanol
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of N’-octanoyl-2-phenylcyclopropane-1-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N’-octanoyl-2-phenylcyclopropane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, acetonitrile.
Major Products Formed
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Hydrazine derivatives.
Substitution Products: Compounds with various functional groups replacing the original substituents.
Scientific Research Applications
N’-octanoyl-2-phenylcyclopropane-1-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-octanoyl-2-phenylcyclopropane-1-carbohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal Transduction: Modulating signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-cyclopropylethylidene]-2-phenylcyclopropane-1-carbohydrazide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Uniqueness
N’-octanoyl-2-phenylcyclopropane-1-carbohydrazide is unique due to its specific structural features, such as the octanoyl group and the phenylcyclopropane ring
Properties
IUPAC Name |
N'-octanoyl-2-phenylcyclopropane-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-3-4-5-9-12-17(21)19-20-18(22)16-13-15(16)14-10-7-6-8-11-14/h6-8,10-11,15-16H,2-5,9,12-13H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYQNXZFQHFXAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NNC(=O)C1CC1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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